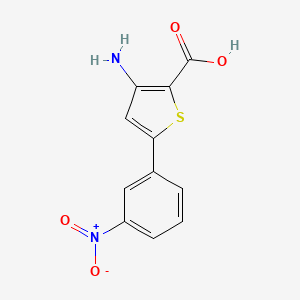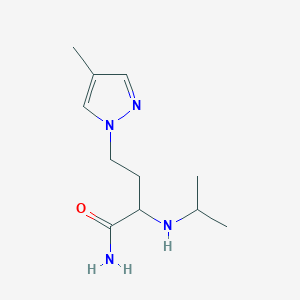
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl group attached to a butanamide backbone. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Attachment of the Butanamide Backbone: The pyrazolyl intermediate is then reacted with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide backbone.
Introduction of the Isopropylamino Group: Finally, the isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
科学的研究の応用
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanol: Similar structure but with an alcohol group instead of an amide group.
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanenitrile: Similar structure but with a nitrile group instead of an amide group.
Uniqueness
2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, plays a crucial role in its stability and reactivity, distinguishing it from similar compounds with different functional groups.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-5-15-7-9(3)6-13-15/h6-8,10,14H,4-5H2,1-3H3,(H2,12,16) |
InChIキー |
ZWKDWZSUIXMUIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CCC(C(=O)N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



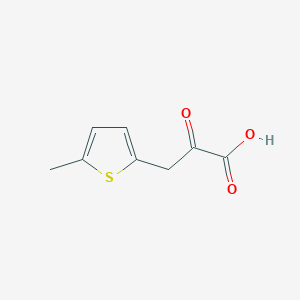
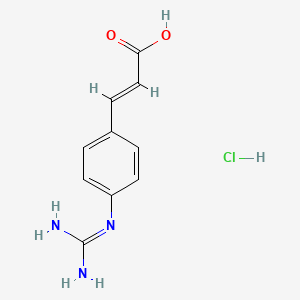
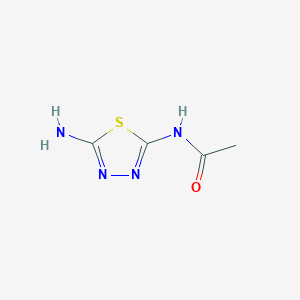
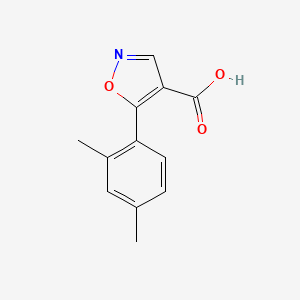
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
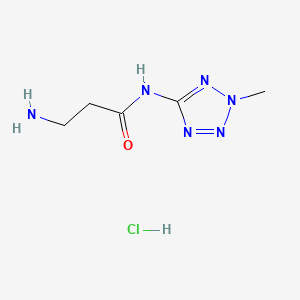
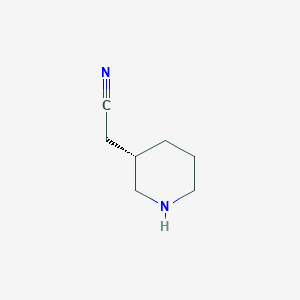

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
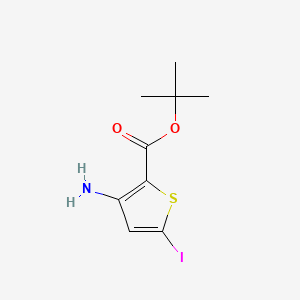
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
